Lachnumlactone A

Description

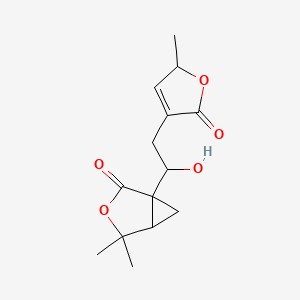

Lachnumlactone A (compound 129) is a secondary metabolite isolated from nematophagous or non-nematophagous fungi. It was first reported in a 1996 study by Shan et al., where it was identified alongside other minor compounds during a screening for nematicidal agents against Caenorhabditis elegans . Structurally, this compound is characterized as a lactone derivative, though its precise stereochemical configuration and biosynthesis pathway remain understudied. Its biological activity includes weak nematicidal effects against C. elegans, though it is less potent compared to co-isolated compounds like papyracons and chloromycorrhizinol analogs .

Propriétés

Formule moléculaire |

C14H18O5 |

|---|---|

Poids moléculaire |

266.29 g/mol |

Nom IUPAC |

1-[1-hydroxy-2-(2-methyl-5-oxo-2H-furan-4-yl)ethyl]-4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C14H18O5/c1-7-4-8(11(16)18-7)5-10(15)14-6-9(14)13(2,3)19-12(14)17/h4,7,9-10,15H,5-6H2,1-3H3 |

Clé InChI |

UQOLUJIRDKSNLW-UHFFFAOYSA-N |

SMILES canonique |

CC1C=C(C(=O)O1)CC(C23CC2C(OC3=O)(C)C)O |

Synonymes |

lachnumlactone A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Papyracons A–C (122–124)

Chloromycorrhizinol A (130)

Lachnumfuran A (128)

6-O-Methylpapyracons B and C (126–127)

- Structure : Methylated derivatives of papyracons.

Structural and Functional Insights

Lactone vs. Furan Systems: this compound’s lactone ring may confer stability under physiological conditions, whereas Lachnumfuran A’s furan moiety could influence redox reactivity. Both exhibit weak nematicidal effects, suggesting non-specific target interactions .

Halogenation Effects: Chloromycorrhizinol A’s halogenation contrasts with this compound’s non-halogenated structure. Halogenation often enhances bioactivity, but its absence in this compound may explain its lower potency .

Mutagenicity Divergence :

- Papyracons A–C’s mutagenicity underscores structural features (e.g., planar aromatic systems) absent in this compound, which may reduce toxicity risks .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and purifying Lachnumlactone A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Confirmatory steps include spectroscopic analysis (NMR, MS) to verify purity and structural integrity .

- Experimental Design Tip : Optimize solvent polarity gradients during column chromatography to enhance separation efficiency. Use TLC with UV visualization for real-time monitoring .

Q. How is the stereochemical configuration of this compound determined?

- Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, use NOESY NMR or electronic circular dichroism (ECD) combined with computational modeling (e.g., DFT calculations) .

- Data Contradiction Analysis : Cross-validate results with multiple techniques to resolve discrepancies between NMR-derived coupling constants and computational predictions .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?

- Methodological Answer : Use isotopic labeling (e.g., -glucose) in precursor-feeding experiments combined with LC-MS/MS to track metabolic incorporation. Genome mining of the producing organism (e.g., Lachnum species) can identify putative biosynthetic gene clusters .

- Data Analysis : Map isotopic enrichment patterns to propose intermediate metabolites. Validate hypotheses via heterologous expression of candidate genes in model organisms (e.g., Aspergillus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.